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Scientific Background & Key Properties of NFLP

1-Formyl-L-proline (NFLP) is a proline analog identified as a competitive inhibitor for the enzyme

Pyrroline-5-carboxylate reductase 1 (PYCR1) [1] [2]. This enzyme catalyzes the final step in proline

biosynthesis, and its upregulation is a common feature in many cancer types, making it a target of interest in

cancer metabolism research [1] [3] [2].

The table below summarizes the core quantitative data for NFLP and other documented PYCR1 inhibitors.

Inhibitor Name
Inhibition
Constant
(Kᵢ)

Mechanism
Primary
Experimental
Method

Key Findings/Notes

N-Formyl L-proline
(NFLP)

100 µM [1]

[4] [2]

Competitive

with P5C [1]

X-ray

crystallography
& enzyme

kinetics [1]

Most potent proline

analog; induces
conformational

changes in active
site [1].

L-Thiazolidine-2-
carboxylate (l-T2C)

400 µM [1] Competitive
with P5C [1]

X-ray
crystallography

--
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Inhibitor Name
Inhibition
Constant
(Kᵢ)

Mechanism
Primary
Experimental
Method

Key Findings/Notes

& enzyme

kinetics [1]

L-Thiazolidine-4-
carboxylate (l-T4C)

600 µM [1] Competitive

with P5C [1]

X-ray

crystallography
& enzyme

kinetics [1]

--

Cyclopentanecarboxylate
(CPC)

1 mM [1] Competitive

with P5C [1]

X-ray

crystallography
& enzyme

kinetics [1]

--

L-Tetrahydro-2-furoic acid
(THFA)

2 mM [1] Competitive

with P5C [1]

X-ray

crystallography
& enzyme

kinetics [1]

Also known to inhibit

ProDH [2].

L-Proline (Product) 1.7 mM [1] Competitive

with P5C [1]

Enzyme kinetics

[1]

Natural product of

the PYCR1 reaction.

3,5-Dibromophenyl-
AMBPA

Kᵢ 0.1 - 0.7

µM [5]

Complex

(different from
proline

analogs) [5]

Enzyme kinetics

[5]

A bisphosphonate;

most potent inhibitor
reported to date [5].

Experimental Protocols & Workflows

Here is a detailed methodology for key experiments involving NFLP and PYCR1, based on the literature.

1. Enzyme Kinetic Assay to Determine Kᵢ [1] [6]

This protocol measures the inhibition constant by monitoring the consumption of NAD(P)H.
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Principle: The reaction catalyzed by PYCR1 (P5C + NAD(P)H → Proline + NAD(P)⁺) is monitored by

the decrease in absorbance at 340 nm.
Reagents:

Purified PYCR1 enzyme (recombinantly expressed in E. coli).
Assay Buffer: 50 mM HEPES/NaOH, pH 7.5, 1 mM EDTA.

Substrate: L-P5C (or D,L-P5C) at varying concentrations (e.g., 0-1000 µM).
Cofactor: NADH or NADPH at a fixed concentration (e.g., 175 µM).

Inhibitor: NFLP at several fixed concentrations.
Equipment: UV-Vis microplate spectrophotometer (e.g., BioTek Epoch 2) and 96-well plates.

Procedure:
Prepare reaction mixtures in a 200 µL total volume containing buffer, fixed NADH, varying P5C,

and a fixed concentration of NFLP.
Initiate the reaction by adding the PYCR1 enzyme.

Immediately monitor the decrease in absorbance at 340 nm for 1-5 minutes at 26°C.
Repeat the assay for a series of different NFLP concentrations.

Plot the initial velocity data and fit it globally to a competitive inhibition model to obtain the
inhibition constant (Kᵢ). The model accounts for the fact that the inhibitor competes with the

substrate (P5C) for the active site.

2. X-ray Crystallography for Binding Confirmation [1] [3] [4]

This method is used to obtain high-resolution structural data of the enzyme-inhibitor complex.

Objective: To visualize the binding mode of NFLP within the PYCR1 active site and identify

conformational changes.
Procedure:

Co-crystallization: Crystals of human PYCR1 are grown in the presence of a high
concentration (e.g., 16 mM) of NFLP.

Data Collection: X-ray diffraction data is collected at a synchrotron beamline (e.g., APS 24-ID-
E). The structure of the PYCR1-NFLP complex is deposited in the Protein Data Bank under

accession code 6XP0 [4].
Analysis: The electron density map is used to model the NFLP molecule and analyze its

interactions, such as hydrogen bonds and conformational changes in the protein (e.g., a 1 Å
shift of an α-helix) [1].

This experimental workflow for determining the mechanism of a PYCR1 inhibitor can be visualized as

follows:
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Frequently Asked Questions (FAQs)

Q1: What is the selectivity profile of NFLP for different PYCR isoforms? NFLP shows 10-fold

selectivity for PYCR1 over PYCR3 [6] [7]. This isoform specificity is an important consideration when

designing experiments to probe the biological function of a specific PYCR enzyme.

Q2: Are there any known issues with the specificity of proline analog inhibitors? Yes. Some proline

analog inhibitors, such as thiazolidine-2-carboxylate and cyclopentanecarboxylate, can also inhibit

proline dehydrogenase (ProDH) due to their chemical similarity to proline [3]. This promiscuity is a

limitation for studies aiming to target PYCR1 specifically. Newer fragment-based inhibitors are being

developed to overcome this issue [3].
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Q3: Has NFLP been validated in cellular models? Yes. In a study using MCF10A H-RASV12 breast

cancer cells, which rely on the proline cycle, NFLP was shown to phenocopy the PYCR1 knockdown. It

inhibited de novo proline biosynthesis and impaired spheroidal growth, providing cellular-level validation of

its activity [1] [2].

Q4: What are the most potent PYCR1 inhibitors currently known? While NFLP (Kᵢ = 100 µM) was a

pioneering chemical probe, more recent efforts have identified significantly more potent compounds.

Aminomethylenebisphosphonates (AMBPA) like 3,5-dibromophenyl-AMBPA have shown inhibition

constants (Kᵢ 0.1 - 0.7 µM) in enzymatic assays, making them the most potent class of PYCR1 inhibitors

reported to date [5].

Need Custom Synthesis?
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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